(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime
Overview
Description
(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a C=N-OH functional group. This compound features a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, attached to an ethanone oxime moiety. The (1Z) configuration indicates the specific geometric isomer of the compound, where the substituents on the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime typically involves the reaction of 1-(1,3-thiazol-4-yl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1-(1,3-thiazol-4-yl)ethanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxime group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can alter the function of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds also contain nitrogen and sulfur atoms in their ring structures and exhibit similar biological activities.
Thiazole derivatives: Compounds with thiazole rings are structurally similar and share some chemical properties.
Oxime derivatives: Other oximes, such as aldoximes and ketoximes, have similar functional groups and reactivity.
Uniqueness: (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is unique due to its specific combination of a thiazole ring and an oxime group, which imparts distinct chemical and biological properties. Its (1Z) configuration further differentiates it from other isomers, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLOVCNGQOSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308049 | |
Record name | 1-(4-Thiazolyl)ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68158-16-7 | |
Record name | 1-(4-Thiazolyl)ethanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68158-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Thiazolyl)ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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